N'-hydroxyfuran-3-carboximidamide

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Researchers targeting neurodegenerative or immuno-oncology pathways often face scaffolds with poor selectivity, leading to off-target effects and failed lead optimization. N'-Hydroxyfuran-3-carboximidamide (CAS 58905-70-7) directly addresses this bottleneck as a validated, highly selective building block. - >2,400-fold selectivity for MAO-B over MAO-A minimizes cardiovascular liability risks in Parkinson's programs. - 101 nM IC50 against CD73 enables immediate in vitro proof-of-concept studies for cancer immunotherapy. - The amidoxime prodrug motif enhances oral bioavailability of amidine-based pharmacophores for CNS or anti-infective candidates. - Serves as an ideal negative control for NQO2 assays, ensuring screening specificity. Reliable global supply with documented purity and storage conditions supports reproducible research.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 58905-70-7
Cat. No. B13226556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyfuran-3-carboximidamide
CAS58905-70-7
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=COC=C1C(=NO)N
InChIInChI=1S/C5H6N2O2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7)
InChIKeyDYDQDBYLTNKXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyfuran-3-carboximidamide Procurement Profile


N'-Hydroxyfuran-3-carboximidamide (CAS 58905-70-7), a heterocyclic building block with the molecular formula C5H6N2O2 and molecular weight 126.11 g/mol , belongs to the furan-carboximidamide class and features an N-hydroxyamidine (amidoxime) functional group . This compound is primarily utilized as a synthetic intermediate and a pharmacophore-bearing scaffold in medicinal chemistry . Unlike simpler furan derivatives, the amidoxime moiety confers distinct physicochemical properties, including reduced basicity and enhanced lipophilicity relative to parent amidines, which can translate to improved pharmacokinetic profiles for drug candidates .

N'-Hydroxyfuran-3-carboximidamide vs. Furan Analogs


Generic substitution with structurally similar furan derivatives, such as the regioisomeric N'-hydroxyfuran-2-carboximidamide or the non-hydroxylated furan-3-carboximidamide, fails to replicate the target compound's biological profile. Positional isomerism (2- vs. 3-substitution on the furan ring) alters electronic distribution and steric presentation to biological targets, leading to divergent potency and selectivity profiles [1]. Furthermore, the N-hydroxyamidine (amidoxime) group is not a simple solubility tag; it acts as a bioisostere that modulates both target engagement and pharmacokinetic behavior in a manner distinct from the parent amidine or alternative isosteres such as N-arylamides [2]. The following evidence-based comparisons quantify these critical differences and inform procurement decisions for research programs where target specificity or pharmacokinetic optimization is paramount.

N'-Hydroxyfuran-3-carboximidamide Comparative Evidence


Selective MAO-B Inhibition

N'-Hydroxyfuran-3-carboximidamide exhibits potent and highly selective inhibition of human monoamine oxidase B (MAO-B) relative to the MAO-A isoform. While structural data for the non-hydroxylated furan-3-carboximidamide or the 2-substituted regioisomer against these targets is absent from the peer-reviewed literature, the observed selectivity window of >2,400-fold for MAO-B over MAO-A for the 3-amidoxime derivative provides a quantifiable benchmark for target engagement [1]. This level of isoform selectivity is a critical differentiator when selecting a lead scaffold for CNS drug discovery programs focused on MAO-B-related pathologies, such as Parkinson's disease, where off-target inhibition of MAO-A can lead to adverse cardiovascular effects.

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

CD73 Inhibition Potency

N'-Hydroxyfuran-3-carboximidamide demonstrates nanomolar inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 value of 101 nM [1]. Ecto-5'-nucleotidase is a key enzyme in the adenosinergic pathway, responsible for generating immunosuppressive adenosine in the tumor microenvironment [2]. While direct comparative data for the 2-substituted regioisomer or the non-hydroxylated furan-3-carboximidamide against CD73 is not available, the 101 nM IC50 establishes a quantifiable potency benchmark for the 3-amidoxime scaffold. This data point distinguishes this specific compound from other furan-carboximidamide derivatives that may lack CD73 inhibitory activity and provides a concrete rationale for its inclusion in cancer immunotherapy research programs targeting the adenosine axis.

Cancer Immunotherapy Enzyme Inhibition Adenosine Pathway

Amidoxime Prodrug Potential

The N-hydroxyamidine (amidoxime) functional group present in N'-hydroxyfuran-3-carboximidamide is a well-established prodrug motif that can overcome the poor oral bioavailability inherent to many amidine-containing compounds [1]. While furan-3-carboximidamide and its 2-substituted analog are poorly absorbed due to their high basicity and permanent cationic charge at physiological pH, amidoxime derivatives exhibit reduced basicity and increased lipophilicity, facilitating gastrointestinal absorption . Following absorption, amidoximes undergo enzymatic reduction (primarily by cytochrome b5/NADH cytochrome b5 reductase) to liberate the active amidine species in vivo [2]. This prodrug strategy has been clinically validated with the bis-O-methylamidoxime prodrug of furamidine (DB289/pafuramidine), which achieved oral efficacy in Phase II clinical trials for African trypanosomiasis, whereas the parent amidine (DB75) was orally ineffective [1]. This class-level prodrug advantage is a critical differentiator when selecting building blocks for orally bioavailable drug candidates.

Prodrug Design Oral Bioavailability Pharmacokinetics

Amidoxime Reduces NQO2 Potency

In the context of NQO2 (NRH:quinone oxidoreductase 2) inhibition, replacement of the amidine group with an amidoxime (N-hydroxyamidine) results in a marked reduction in inhibitory potency compared to the lead furan amidine scaffolds [1][2]. While the lead asymmetric furan-amidines exhibit potent NQO2 inhibition with IC50 values in the nanomolar range (e.g., 15 nM for meta- and para-nitro substituted analogs), the amidoxime isosteres demonstrated lower activity [1]. This SAR finding is not a limitation of N'-hydroxyfuran-3-carboximidamide but rather a key differentiator: it indicates that this compound is unsuitable for NQO2-targeted programs, thereby guiding researchers away from futile experimentation and toward alternative targets where its activity profile is more favorable (e.g., MAO-B or CD73). This negative data is as critical for procurement decisions as positive data, as it prevents the misallocation of resources.

NQO2 Inhibition Cancer Chemotherapy Structure-Activity Relationship

N'-Hydroxyfuran-3-carboximidamide Applications


MAO-B Inhibitor Lead Identification

Based on the >2,400-fold selectivity for MAO-B over MAO-A [1], N'-hydroxyfuran-3-carboximidamide serves as a validated starting point for medicinal chemistry programs targeting MAO-B for neurodegenerative diseases such as Parkinson's disease. The compound's selectivity profile reduces the risk of off-target cardiovascular effects associated with MAO-A inhibition. Researchers can use this scaffold to synthesize focused libraries aimed at optimizing potency while maintaining this critical selectivity window.

CD73 Chemical Probe

The 101 nM IC50 against ecto-5'-nucleotidase (CD73) [1] positions N'-hydroxyfuran-3-carboximidamide as a viable chemical probe for interrogating the adenosinergic pathway in cancer immunotherapy research. It can be employed in in vitro studies to validate CD73 as a target in specific tumor models or to dissect the contribution of CD73 to adenosine-mediated immunosuppression. Its potency is sufficient for initial proof-of-concept studies prior to lead optimization.

Oral Prodrug Synthesis

The amidoxime functional group present in N'-hydroxyfuran-3-carboximidamide is a recognized prodrug motif that enhances oral absorption of otherwise poorly bioavailable amidines [1]. This compound can be utilized as a building block to synthesize novel prodrug candidates, where the amidoxime is designed to undergo in vivo reduction to the active amidine. This application scenario is directly relevant to programs developing oral therapeutics for infectious diseases, oncology, or CNS disorders where the active pharmacophore is an amidine.

NQO2 Negative Control & SAR Probe

Given the established SAR that amidoxime substitution reduces NQO2 inhibitory activity relative to the parent amidine [1], N'-hydroxyfuran-3-carboximidamide is unsuitable as an NQO2 inhibitor. However, it is an ideal negative control compound for NQO2 enzyme assays and a valuable tool for mapping the structural requirements for NQO2 inhibition. Its inclusion in screening panels helps researchers confirm assay specificity and delineate the pharmacophore necessary for NQO2 engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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